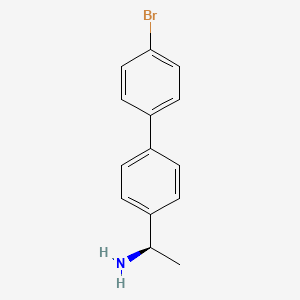
(1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is an organic compound featuring a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine typically involves the following steps:
Bromination: The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position.
Amination: The brominated biphenyl is then subjected to amination to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Produces phenyl oxides.
Reduction: Results in the formation of phenyl derivatives.
Substitution: Yields various substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The brominated phenyl group can engage in various binding interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
4-Bromophenyl 4-bromobenzoate: Studied for its mechanical properties and crystal packing.
Uniqueness
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is unique due to its specific structural configuration and the presence of the brominated phenyl group, which imparts distinct chemical and biological properties.
Biological Activity
(1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine, also known as a brominated biphenyl derivative, has garnered attention for its potential biological activities. This compound is significant in medicinal chemistry due to its structural properties that may influence various biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.
- Molecular Formula : C14H14BrN
- Molecular Weight : 276.17 g/mol
- IUPAC Name : (1R)-1-[4-(4-bromophenyl)phenyl]ethanamine
- Canonical SMILES : CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N
The synthesis of this compound typically involves:
- Bromination : Introducing a bromine atom at the para position of biphenyl.
- Amination : Adding the ethanamine group to the brominated biphenyl.
The compound's mechanism of action is believed to involve interactions with specific molecular targets, potentially influencing cellular processes and signaling pathways. The brominated phenyl group may engage in various binding interactions that affect biological functions.
Antimicrobial Properties
Recent studies have indicated that brominated biphenyl derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacteria and fungi. The presence of the bromine atom is thought to enhance these properties by increasing the lipophilicity and reactivity of the compound.
Anticancer Activity
Research has explored the anticancer potential of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, a related study found that derivatives with similar structures were effective in reducing cell viability in human cancer cell lines such as HCT116 and PC3, with IC50 values ranging from 10 µM to 30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (1R)-Bromo-biphenyl | HCT116 | 15 |
| (1R)-Bromo-biphenyl | PC3 | 25 |
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with certain biphenyl derivatives. These compounds may modulate neuroinflammatory responses or protect against oxidative stress in neuronal cells. Further research is needed to elucidate these mechanisms and their implications for neurodegenerative diseases.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various brominated biphenyls, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Study on Cancer Cell Lines
In a comparative analysis of several compounds with structural similarities to this compound, researchers observed that these compounds significantly reduced cell viability in cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Properties
Molecular Formula |
C14H14BrN |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
(1R)-1-[4-(4-bromophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3/t10-/m1/s1 |
InChI Key |
DAQQGBQJTPYBGR-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















